molecular formula C10H9ClN2 B11817898 4-(2-chlorophenyl)-1-methyl-1H-pyrazole

4-(2-chlorophenyl)-1-methyl-1H-pyrazole

Cat. No.: B11817898
M. Wt: 192.64 g/mol
InChI Key: QRQLODVURWDTTB-UHFFFAOYSA-N
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Description

4-(2-chlorophenyl)-1-methyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a 2-chlorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chlorophenyl)-1-methyl-1H-pyrazole typically involves the reaction of 2-chlorobenzoyl chloride with methylhydrazine. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-chlorophenyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2-chlorophenyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including the modulation of signaling pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-chlorophenyl)-1-methyl-1H-pyrazole is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both the 2-chlorophenyl and methyl groups can enhance its potential as a versatile compound for various applications .

Properties

Molecular Formula

C10H9ClN2

Molecular Weight

192.64 g/mol

IUPAC Name

4-(2-chlorophenyl)-1-methylpyrazole

InChI

InChI=1S/C10H9ClN2/c1-13-7-8(6-12-13)9-4-2-3-5-10(9)11/h2-7H,1H3

InChI Key

QRQLODVURWDTTB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=CC=C2Cl

Origin of Product

United States

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